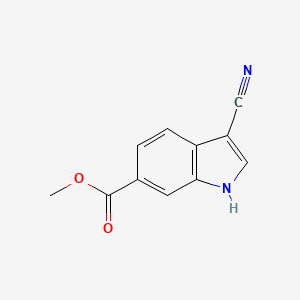

Methyl 3-cyanoindole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 3-cyano-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)7-2-3-9-8(5-12)6-13-10(9)4-7/h2-4,6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZVEPCMUWGFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653349 | |

| Record name | Methyl 3-cyano-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000576-51-1 | |

| Record name | Methyl 3-cyano-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Procedure

- Starting Materials: Benzyl bromide derivatives (e.g., N-(2-(bromomethyl)phenyl)-N-phenylbenzamide).

- Reagents: Potassium cyanide (KCN) as the cyanide source, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a base, and dimethyl sulfoxide (DMSO) as solvent.

- Temperature: 100 °C.

- Time: Two-step sequence, each step approximately 12 hours.

Stepwise Reaction Summary

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Benzyl bromide (0.5 mmol), KCN (4 equiv), DMSO (1 mL), 100 °C, 12 h | Cyanide substitution on benzyl bromide to form intermediate | Formation of cyanide-substituted intermediate |

| 2 | Addition of DBN (3 equiv), 100 °C, 12 h | Cyclization via intramolecular nucleophilic substitution and elimination to form indole ring | Formation of 3-cyanoindole derivative |

After completion, the reaction mixture is poured into water, extracted with dichloromethane, washed, dried, and purified by silica gel column chromatography using petroleum ether/dichloromethane mixtures as eluents to afford the target compound as a white to pale yellow solid.

Alternative Approaches and Enzymatic Carboxylation

While the Madelung synthesis is the most direct chemical approach, enzymatic methods have been explored for indole carboxylation, which could be adapted for preparing this compound derivatives.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| One-Pot Modified Madelung Synthesis | N-(2-(bromomethyl)phenyl)-N-arylbenzamides | KCN, DBN, DMSO | 100 °C, 24 h (two steps) | 61–93% | Metal-free, operationally simple, high yield | Requires handling of toxic KCN |

| Enzymatic Carboxylation | Indole derivatives | Indole-3-carboxylate decarboxylase enzyme | Mild aqueous conditions, 20 °C, 10 min | Not quantified for target compound | Regioselective, mild conditions | Limited substrate scope, scale-up challenges |

Detailed Research Findings and Notes

- The one-pot Madelung synthesis was optimized by varying base equivalents and temperature, with DBN at 3 equivalents and 100 °C providing optimal cyclization efficiency.

- The reaction tolerates a variety of substituents, including trifluoromethyl and adamantyl groups, indicating robustness for functionalized this compound analogs.

- Purification by silica gel chromatography is straightforward, and the products exhibit good stability.

- Enzymatic methods provide an environmentally friendly alternative but require further development for industrial application.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 3-cyano-1H-indole-6-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-cyanoindole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

- Synthesis : A common route involves reacting chlorosulfonyl isocyanate with methyl indole-6-carboxylate .

- Safety : Classified as harmful via inhalation, skin contact, or ingestion, requiring strict safety protocols during handling .

- Applications : Used in the development of kinase inhibitors and other bioactive molecules .

Comparison with Similar Indole Derivatives

Structural and Functional Group Variations

The following table compares methyl 3-cyanoindole-6-carboxylate with structurally related indole derivatives:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 3-cyanoindole-6-carboxylate, and how are they determined experimentally?

- Answer: The compound has a molecular formula of C₁₁H₈N₂O₂ and a molecular weight of 200.197 g/mol (calculated from IUPAC data). Key properties include:

-

SMILES:

COC(=O)C1=CC2=C(C=C1)C(=CN2)C#N(structural representation) . -

Synthesis: While direct synthesis protocols are not detailed in the evidence, analogous indole derivatives (e.g., 6-Iodo-1H-indole-3-carbaldehyde) are synthesized via cyanation of indole precursors or esterification of carboxylic acid intermediates .

-

Characterization: Use NMR (¹H/¹³C) to confirm substituent positions, mass spectrometry (MS) for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Table 1: Physicochemical Properties

Property Value/Description Method Reference Molecular Weight 200.197 g/mol Calculated SMILES COC(=O)C1=CC2=C(C=C1)C(=CN2)C#N Computational Purity ≥97% HPLC/NMR

Q. How can researchers verify the structural integrity of this compound using crystallography?

- Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Crystallization: Optimize solvent systems (e.g., methanol/water) to grow high-quality crystals.

Data Collection: Use a diffractometer (e.g., Bruker D8) to measure reflections.

Structure Solution: Apply direct methods via SHELXS or charge-flipping algorithms .

Refinement: Refine atomic coordinates and thermal parameters using SHELXL , ensuring R-factor convergence (<5%) .

Visualization: Generate ORTEP diagrams with ORTEP-3 to confirm bond angles/geometry .

Note: Discrepancies in bond lengths (e.g., C≡N vs. C–N) may arise from poor data quality; mitigate by collecting high-resolution data (≤0.8 Å) .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved?

- Answer: Contradictions (e.g., unexpected NMR peaks) require:

- Multi-Technique Validation: Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

- Computational Modeling: Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .

- Crystallographic Confirmation: Resolve ambiguity in substituent positions (e.g., cyano vs. nitro groups) via SCXRD .

- Case Study: A 2022 study on indole-3-carboxaldehyde derivatives resolved conflicting NOESY data using SCXRD, revealing tautomeric forms .

Q. What strategies are recommended for studying the reactivity of this compound in medicinal chemistry applications?

- Answer: The cyano and ester groups enable diverse reactivity:

-

Nucleophilic Substitution: Replace the cyano group with amines/thiols under basic conditions .

-

Ester Hydrolysis: Convert to carboxylic acid derivatives using LiOH/H₂O for prodrug design .

-

Cross-Coupling: Employ Suzuki-Miyaura reactions to functionalize the indole ring at C-4/C-5 positions .

- Example: 6-Iodoindole derivatives were functionalized via palladium catalysis to develop kinase inhibitors .

Table 2: Reactivity Pathways

Reaction Type Conditions Application Reference Ester Hydrolysis LiOH, H₂O/THF, 50°C Prodrug synthesis Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 80°C Kinase inhibitor development

Q. How can computational tools enhance the interpretation of this compound’s electronic properties?

- Answer:

- DFT Calculations: Use Gaussian or ORCA to map HOMO/LUMO orbitals, predicting sites for electrophilic/nucleophilic attacks .

- Molecular Docking: Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina .

- MD Simulations: Assess stability in biological matrices (e.g., lipid bilayers) via GROMACS .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.